5alpha-Cholestan-3-one (CAS 566-88-1) is a saturated C27 steroidal ketone characterized by its trans A/B ring fusion, which imparts a highly planar and thermodynamically stable structural core [1]. Unlike unsaturated sterols, this compound features a reactive ketone at the C3 position without the interference of a C5-C6 double bond, making it a direct precursor for stereoselective reductions and aminations[2]. In procurement, it is primarily sourced as an analytical standard for GC-MS lipidomics, a specific substrate for hydroxysteroid dehydrogenase assays, and a rigid building block for synthesizing aminosteroids and liquid crystal intermediates[1].
Substituting 5alpha-cholestan-3-one with cholesterol or its stereoisomer, 5beta-cholestan-3-one (coprostanone), fundamentally alters reaction trajectories and physical properties [1]. Cholesterol possesses a C5-C6 double bond and a 3-hydroxyl group, requiring multiple protection and oxidation steps to access ketone-driven chemistry, while also introducing vulnerability to thermal dehydration during GC-MS analysis [2]. Meanwhile, 5beta-cholestan-3-one features a cis A/B ring junction that creates a bent steroidal conformation [3]. This bent structure disrupts the tight molecular packing required for liquid crystal formulations and reduces binding affinity in 5alpha-specific enzymatic assays, making the planar 5alpha-isomer strictly necessary for structurally demanding applications [1].
The stereochemistry of the A/B ring junction dictates the macroscopic packing and stability of the steroidal core. 5alpha-cholestan-3-one possesses a trans A/B ring fusion, which minimizes 1,3-diaxial interactions and yields a planar geometry [1]. In contrast, 5beta-cholestan-3-one has a cis A/B fusion, resulting in a bent conformation that is thermodynamically less stable and disrupts ordered packing[2].
| Evidence Dimension | A/B Ring Junction Conformation and Packing |
| Target Compound Data | Trans fusion (planar), ~0 kcal/mol relative steric strain |
| Comparator Or Baseline | 5beta-cholestan-3-one (Cis fusion, bent, ~2.5 kcal/mol higher steric strain) |
| Quantified Difference | ~2.5 kcal/mol higher thermodynamic stability due to eliminated 1,3-diaxial interactions |
| Conditions | Conformational analysis and liquid crystal/membrane packing models |
Buyers formulating liquid crystals or rigid membrane probes must select the 5alpha-isomer to ensure structural planarity and prevent phase disruption.
Synthesizing specific aminosteroids, such as (3alpha,5alpha)-cholestan-3-amine, requires a precursor that can undergo direct, stereocontrolled conversion. 5alpha-cholestan-3-one allows for direct reductive amination (e.g., via oxime reduction or the Leuckart-Wallach reaction) to yield the target amine in a single sequence [1]. Using cholesterol as a baseline requires a minimum of three additional steps (oxidation to cholestenone, reduction of the double bond, and subsequent amination), significantly reducing overall yield and increasing process time [2].
| Evidence Dimension | Synthetic steps to (3alpha,5alpha)-cholestan-3-amine |
| Target Compound Data | 1-2 steps via direct reductive amination/oxime reduction |
| Comparator Or Baseline | Cholesterol (4+ steps: oxidation, hydrogenation, amination) |
| Quantified Difference | Elimination of 2-3 synthetic steps and avoidance of double-bond reduction side reactions |
| Conditions | Stereoselective synthesis of aminosteroid scaffolds |
Procurement of the pre-oxidized, saturated ketone reduces synthetic routes for pharmaceutical scaffold generation, improving overall yield.
In GC-MS lipidomics, internal standards must resist thermal degradation in the injection port. 5alpha-cholestan-3-one is highly stable and yields a distinct, reproducible fragmentation pattern (e.g., prominent m/z 93, 95 peaks) without thermal dehydration [1]. Hydroxylated sterols like cholesterol are prone to thermal dehydration (loss of H2O, -18 Da), which complicates quantification and reduces signal-to-noise ratios in complex biological matrices [2].
| Evidence Dimension | Thermal stability during GC injection |
| Target Compound Data | Stable ketone, 0% thermal dehydration |
| Comparator Or Baseline | Cholesterol / 3-OH sterols (Prone to variable thermal dehydration in the inlet) |
| Quantified Difference | 100% preservation of the parent mass/fragmentation pathway vs variable loss for hydroxylated baselines |
| Conditions | GC-EI-TOF mass spectrometry (e.g., Agilent Fiehn Library conditions) |
Ensures high reproducibility and accurate quantification when used as an internal standard in environmental or clinical metabolomics.
5alpha-cholestan-3-one serves as the precise natural substrate for evaluating the activity of specific enzymes like 3-beta-hydroxysteroid dehydrogenase and cholestenone 5alpha-reductase [1]. Using cholestenone (which retains the double bond) or cholestanol (which is already reduced) fails to isolate the specific ketone-to-alcohol reduction kinetics of the saturated 5alpha pathway, making 5alpha-cholestan-3-one required for targeted inhibitor screening [2].
| Evidence Dimension | Substrate viability for 3-ketosteroid reductase assays |
| Target Compound Data | Directly reduced to 5alpha-cholestan-3beta-ol, measurable NADPH consumption |
| Comparator Or Baseline | Cholestanol (Inactive baseline, already reduced) / Cholestenone (Confounded by double-bond reduction) |
| Quantified Difference | Provides a singular, unconfounded kinetic measurement for 3-keto reduction |
| Conditions | In vitro enzymatic assays monitoring NADPH cofactor oxidation |
Essential for researchers screening inhibitors for steroid metabolism disorders, as it isolates the specific enzymatic step without cross-reactivity.
Because 5alpha-cholestan-3-one eliminates the need to manage a C5-C6 double bond, it is the preferred starting material for the Leuckart-Wallach reaction or oxime reduction. This enables the high-yield, stereoselective production of (3alpha,5alpha)-cholestan-3-amine and related derivatives used in antimicrobial and neuroactive drug discovery [1].
The thermal stability of the saturated ketone prevents the dehydration artifacts common to hydroxylated sterols. It is routinely procured as a reference standard (e.g., in the Agilent Fiehn metabolomics library) for quantifying fecal sterols in wastewater effluents and profiling mammalian lipid metabolism [2].
As a direct substrate for 3-beta-hydroxysteroid dehydrogenase, 5alpha-cholestan-3-one allows precise monitoring of NADPH consumption. It is utilized in biochemical assays to evaluate competitive inhibitors targeting steroid metabolism and endocrine regulation [3].
The trans-A/B ring fusion provides a highly planar structural core with minimal steric strain. This makes it an effective building block for synthesizing rigid liquid crystal phases or specialized liposomal membrane probes where the bent conformation of the 5beta-isomer would disrupt molecular packing [4].